Suc-Ala-Ile-Pro-Phe-pNA
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Overview
Description
Scientific Research Applications
Peptide Binding and Enzyme Activity : Suc-Ala-Ile-Pro-Phe-pNA has been studied in relation to human cyclophilin hCyp-18, revealing insights into peptide binding and the enzyme's peptidyl-prolyl cis/trans isomerase activity. The interactions suggest the existence of two functionally independent subsites in hCyp-18 (Demange et al., 2001).
Elastase Substrate Analysis : Studies have characterized a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol, which is able to hydrolyze this compound. This enzyme, identified as proline endopeptidase, is involved in the hydrolysis of peptides with specific structural features (Soeda et al., 1984).
Enzyme Purification and Characterization : Research on prolyl oligopeptidase from bovine lens involved the use of this compound in the purification and characterization process. This enzyme has specific substrate specificities, including the ability to hydrolyze various elastase substrates (Sharma & Ortwerth, 1994).
Serine Protease Substrate Specificity : this compound has been used to investigate the mechanistic origins of the substrate selectivity of serine proteases, particularly in relation to the formation and hydrolysis of an acyl-enzyme intermediate (Case & Stein, 2003).
Quantitative Structure-Activity Relationship Study : A study on elastase substrates and inhibitors included this compound. This research provided insights into the reaction constants of various peptide substrates with elastase and helped establish structure-activity relationships (Nomizu et al., 2009).
FKBP Family Member Characterization : In the study of Azotobacter vinelandii FKBP family members, this compound was used to characterize the peptidyl-prolyl cis/trans isomerase activity of the enzymes. The research highlighted the substrate specificity and chaperone activity of these FKBPs (Dimou et al., 2011).
Human Kidney Endopeptidase Study : A study on the neutral endopeptidase from human kidney utilized this compound. This research contributed to the understanding of the enzyme's properties and substrate specificity (Ishida et al., 1983).
Mechanism of Action
Target of Action
Suc-Ala-Ile-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , subtilisin BPN’ and its variants , and protease Q . It also serves as a substrate for peptidyl propyl cis-trans isomerase (PPIase) .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzymes. The enzymes then cleave the compound, leading to the release of 4-nitroaniline , which is a yellow color under alkaline conditions . In the case of PPIase, the enzyme catalyzes the cis-trans isomerization of X-Pro peptide bonds .
Biochemical Pathways
The cleavage of this compound by its target enzymes affects the biochemical pathways associated with these enzymes. For example, the action of PPIase on the compound influences the folding of proteins, as PPIase catalyzes the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . These solubility properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The enzymatic cleavage of this compound results in the release of 4-nitroaniline . This can be measured by absorbance at 410 nm, pH 7.5, providing a method to quantify the activity of the target enzymes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For example, the compound is soluble at 10 mM in 0.2 M Tris-HCl buffer, pH 8.0 . In this buffer, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C . Therefore, the compound’s action, efficacy, and stability can be affected by changes in these environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Suc-Ala-Ile-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q . The nature of these interactions involves the enzymatic cleavage of the 4-nitroanilide substrates, yielding 4-nitroaniline .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by peptidyl prolyl cis-trans isomerase (PPIase) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a shelf life of 3 years when stored desiccated at –0 °C . In a 0.2 M Tris-HCl buffer, pH 8.0, a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it serves as a substrate for. These include pathways involving alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S,3S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-4-20(2)29(37-30(43)21(3)34-27(40)16-17-28(41)42)33(46)38-18-8-11-26(38)32(45)36-25(19-22-9-6-5-7-10-22)31(44)35-23-12-14-24(15-13-23)39(47)48/h5-7,9-10,12-15,20-21,25-26,29H,4,8,11,16-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t20-,21-,25-,26-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBGXHWQUFMJM-BIZIQFTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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